![molecular formula C12H18O5 B1604188 2-{4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy}ethan-1-ol CAS No. 849677-06-1](/img/structure/B1604188.png)
2-{4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy}ethan-1-ol
Overview
Description
“2-{4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy}ethan-1-ol”, also known as PE(EO)3, is a chemical compound used in various fields of research and industry . It has the molecular formula C12H18O5 and a molecular weight of 242.27 g/mol . The IUPAC name of this compound is 2-[2-[4-(2-hydroxyethoxy)phenoxy]ethoxy]ethanol .
Molecular Structure Analysis
The canonical SMILES representation of “2-{4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy}ethan-1-ol” is C1=CC(=CC=C1OCCO)OCCOCCO . The InChI key of this compound is BPNUQIRNZYOASC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a liquid . It has 2 hydrogen bond donor counts and 5 hydrogen bond acceptor counts . It also has 9 rotatable bond counts . The topological polar surface area of this compound is 68.2Ų .Scientific Research Applications
Selective Lead(II) Extraction
Hayashita et al. (1999) synthesized compounds with pseudo-18-crown-6 frameworks, including ones structurally similar to 2-{4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy}ethan-1-ol, for selective lead(II) extraction. These compounds exhibited higher selectivity for Pb(II) over Cu(II), demonstrating their potential in environmental remediation and selective metal extraction processes (Hayashita et al., 1999).
Antioxidant Activity Relationship
Chen et al. (2020) explored the structure-antioxidant activity relationship of phenolic acids, focusing on the effects of methoxy, phenolic hydroxyl, and carboxylic acid groups. Their findings suggest that compounds with structures related to the query compound could influence antioxidant activities, which is critical in pharmaceutical and food industries (Chen et al., 2020).
Degradation of Lignin Model Compounds
Kawai et al. (1988) investigated the degradation mechanisms of phenolic beta-1 lignin substructure model compounds by laccase, including compounds similar to 2-{4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy}ethan-1-ol. Their study provides insights into the potential use of such compounds in the biodegradation of lignin, contributing to biofuel production and the development of sustainable materials (Kawai et al., 1988).
Supramolecular Liquid-Crystalline Networks
Kihara et al. (1996) synthesized multifunctional hydrogen-bonding molecules, including those structurally related to the query compound, to prepare supramolecular liquid-crystalline networks. These networks have applications in materials science, particularly in the development of novel liquid-crystal displays and optical devices (Kihara et al., 1996).
Catalysis and Organic Synthesis
Research on derivatives and reactions involving compounds like 2-{4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy}ethan-1-ol also extends to catalysis and organic synthesis. For example, the development of new ligands for copper-catalyzed cross-coupling reactions, exploring the versatility of these compounds in creating complex organic molecules (Chen & Chen, 2006).
properties
IUPAC Name |
2-[2-[4-(2-hydroxyethoxy)phenoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c13-5-7-15-9-10-17-12-3-1-11(2-4-12)16-8-6-14/h1-4,13-14H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNUQIRNZYOASC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCO)OCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627862 | |
Record name | 2-{4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
849677-06-1 | |
Record name | 2-{4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2- (4- (2- (2-HIDROXIMOXIA) ETHOXY) FENOXIA) ETANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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